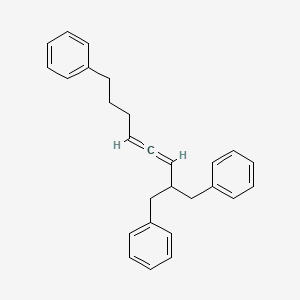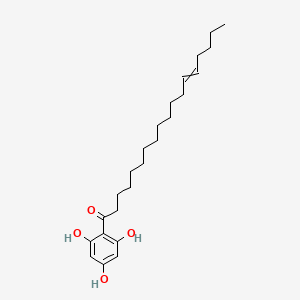
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- is a complex organic compound with significant interest in various scientific fields This compound is characterized by the presence of multiple functional groups, including a benzamide core, chloro, iodo, fluoro, and nitro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by halogenation and amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the halogens.
科学的研究の応用
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. The nitro group, for example, can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- Benzamide, N-(4-chloro-2-iodophenyl)-2-nitro-
- N-(4-Chloro-2-iodophenyl)-2-hydroxy-5-iodobenzamide
Uniqueness
Benzamide, N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitro- is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
826991-62-2 |
|---|---|
分子式 |
C13H7ClFIN2O3 |
分子量 |
420.56 g/mol |
IUPAC名 |
N-(4-chloro-2-iodophenyl)-5-fluoro-2-nitrobenzamide |
InChI |
InChI=1S/C13H7ClFIN2O3/c14-7-1-3-11(10(16)5-7)17-13(19)9-6-8(15)2-4-12(9)18(20)21/h1-6H,(H,17,19) |
InChIキー |
QWTMYSGSNWHLLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


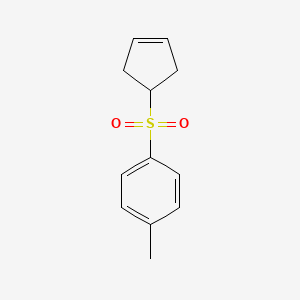

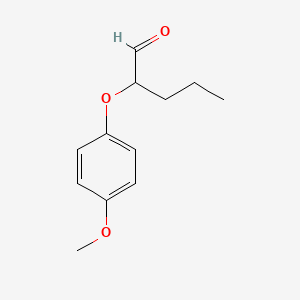
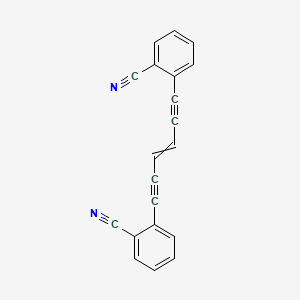
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)

